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Compound of Interest

Compound Name: 4-Methylcyclohex-3-en-1-one

Cat. No.: B030685 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

4-Methylcyclohex-3-en-1-one, a key intermediate in various chemical syntheses. This

document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, outlines the experimental protocols for their acquisition, and includes

visualizations to facilitate understanding of the analytical workflow.

Spectroscopic Data
The following sections summarize the key spectroscopic data for 4-Methylcyclohex-3-en-1-
one (C₇H₁₀O, Molecular Weight: 110.15 g/mol )[1][2]. The quantitative data is presented in

structured tables for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure and connectivity

of 4-Methylcyclohex-3-en-1-one.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms in the

molecule.
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Signal Assignment Chemical Shift (δ) ppm Multiplicity

Vinylic Proton (-C=CH-) ~5.3 - 5.4 Singlet

Allylic Protons (-CH₂-C=C) ~2.3 - 2.4 Multiplet

Ketone α-Protons (-CO-CH₂-) ~2.2 - 2.3 Multiplet

Ring Protons (-CH₂-) ~1.8 - 2.0 Multiplet

Methyl Protons (-CH₃) ~1.7 - 1.8 Singlet

Note: Predicted chemical shifts. Actual values may vary based on solvent and experimental

conditions.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the

molecule.

Carbon Assignment Chemical Shift (δ) ppm

Carbonyl Carbon (C=O) ~198

Quaternary Alkene Carbon (C-CH₃) ~160

Tertiary Alkene Carbon (-C=CH-) ~125

Methylene Carbon adjacent to C=O ~35

Other Methylene Carbons ~30, ~25

Methyl Carbon (-CH₃) ~23

Note: Predicted chemical shifts. Actual values may vary based on solvent and experimental

conditions.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in 4-Methylcyclohex-3-en-1-
one.
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Absorption Band (cm⁻¹) Vibration Type Intensity

~2960-2850 C-H Stretch (Aliphatic) Strong

~1670 C=O Stretch (α,β-unsaturated) Strong

~1640 C=C Stretch (Alkene) Medium

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. The molecular ion peak ([M]⁺) for 4-Methylcyclohex-3-en-1-one is expected

at a mass-to-charge ratio (m/z) of 110.

m/z Value Proposed Fragment Ion

110 [C₇H₁₀O]⁺ (Molecular Ion)

95 [M - CH₃]⁺

82 [M - CO]⁺ or Retro-Diels-Alder Fragment

67 [C₅H₇]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy Protocol
Sample Preparation:

Accurately weigh 5-10 mg of purified 4-Methylcyclohex-3-en-1-one.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a

clean, dry NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ 0.00 ppm).
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Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

For ¹³C NMR, acquire the spectrum with proton decoupling to simplify the spectrum and

enhance signal-to-noise.

IR Spectroscopy Protocol
Sample Preparation:

For a liquid sample, a thin film can be prepared by placing a drop of 4-Methylcyclohex-3-
en-1-one between two salt plates (e.g., NaCl or KBr).

Alternatively, dissolve a small amount of the sample in a suitable solvent (e.g., chloroform)

that is transparent in the IR region of interest.

Data Acquisition:

Record a background spectrum of the salt plates or the pure solvent.

Place the sample in the spectrometer's sample holder.

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

The final spectrum is obtained by ratioing the sample spectrum against the background

spectrum.

Mass Spectrometry Protocol
Sample Introduction and Ionization:
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Introduce the sample into the mass spectrometer, typically via direct infusion or after

separation by gas chromatography (GC).

For electron ionization (EI), the sample is bombarded with a high-energy electron beam

(typically 70 eV) to induce ionization and fragmentation.

Mass Analysis and Detection:

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

A detector records the abundance of each ion, generating a mass spectrum.

Visualizations
The following diagrams illustrate the general workflows for the spectroscopic techniques

described.
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General Workflow for Spectroscopic Analysis
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Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.
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Conceptual NMR Signal Generation
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Caption: Conceptual flow of NMR signal generation.
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Mass Spectrometry Fragmentation Logic

4-Methylcyclohex-3-en-1-one

Electron Ionization

Molecular Ion [M]⁺
(m/z 110)

Fragmentation

Fragment Ion 1
[M - CH₃]⁺ (m/z 95)

Fragment Ion 2
(e.g., m/z 82, 67)
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Caption: Logical steps in mass spectrometry fragmentation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Analysis of 4-Methylcyclohex-3-en-1-
one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b030685#spectroscopic-data-for-4-methylcyclohex-3-
en-1-one-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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